molecular formula C5H11ClN4 B2773611 [1-(Azidomethyl)cyclopropyl]methanamine;hydrochloride CAS No. 2375268-76-9

[1-(Azidomethyl)cyclopropyl]methanamine;hydrochloride

Cat. No.: B2773611
CAS No.: 2375268-76-9
M. Wt: 162.62
InChI Key: WVPAKGHOJLEVCK-UHFFFAOYSA-N
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Description

[1-(Azidomethyl)cyclopropyl]methanamine;hydrochloride: is a chemical compound with the molecular formula C5H11ClN4 It is a derivative of cyclopropylmethanamine, where an azidomethyl group is attached to the cyclopropyl ring

Properties

IUPAC Name

[1-(azidomethyl)cyclopropyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c6-3-5(1-2-5)4-8-9-7;/h1-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPAKGHOJLEVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)CN=[N+]=[N-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Azidomethyl)cyclopropyl]methanamine;hydrochloride typically involves the following steps:

    Formation of Cyclopropylmethanamine: This can be achieved through the reaction of cyclopropylmethyl bromide with ammonia or an amine under appropriate conditions.

    Introduction of Azidomethyl Group: The azidomethyl group can be introduced by reacting cyclopropylmethanamine with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [1-(Azidomethyl)cyclopropyl]methanamine;hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or amides.

    Substitution: Formation of substituted cyclopropylmethanamine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(Azidomethyl)cyclopropyl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its azido group can be used in bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with antimicrobial or anticancer properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of [1-(Azidomethyl)cyclopropyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various applications, including drug development and materials science.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanamine: Lacks the azido group, making it less reactive in certain chemical reactions.

    Azidomethylcyclopropane: Similar structure but lacks the amine group, limiting its applications in bioorthogonal chemistry.

    Methanamine derivatives: Various derivatives with different substituents on the amine group, each with unique properties and applications.

Uniqueness

The uniqueness of [1-(Azidomethyl)cyclopropyl]methanamine;hydrochloride lies in its combination of the cyclopropyl ring, azido group, and amine functionality. This combination provides a versatile platform for chemical modifications and applications in diverse fields.

Biological Activity

[1-(Azidomethyl)cyclopropyl]methanamine; hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl ring, an azidomethyl group, and a primary amine, which contribute to its reactivity and biological interactions. The azide group is particularly noteworthy for its ability to participate in click chemistry, potentially leading to novel therapeutic agents.

Antimicrobial Properties

Research indicates that compounds similar to [1-(Azidomethyl)cyclopropyl]methanamine exhibit significant antimicrobial activity. The presence of the azide group can enhance the compound's ability to interact with microbial targets, potentially disrupting their cellular functions.

Anticancer Potential

Studies have suggested that derivatives of cyclopropyl amines possess anticancer properties. The mechanism often involves the inhibition of key enzymes in cancer metabolism or the induction of apoptosis in cancer cells. For instance, compounds with similar scaffolds have shown selective cytotoxicity against various cancer cell lines.

The biological effects of [1-(Azidomethyl)cyclopropyl]methanamine may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth or cancer cell proliferation.
  • Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways involved in cell survival and proliferation.
  • Click Chemistry Applications : The azide functionality allows for bioorthogonal reactions, facilitating the conjugation with biomolecules for targeted drug delivery systems.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of [1-(Azidomethyl)cyclopropyl]methanamine. Modifications to the cyclopropyl ring or the azide group can significantly alter potency and selectivity:

  • Cyclopropyl Modifications : Changes in substituents on the cyclopropyl ring can influence binding affinity to biological targets.
  • Azide Group Variations : Different azide derivatives may enhance or reduce biological activity depending on their electronic and steric properties.

Study 1: Antimicrobial Activity Assessment

A study evaluated various azide-containing compounds against a panel of bacterial strains. Results indicated that [1-(Azidomethyl)cyclopropyl]methanamine showed promising activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics.

Study 2: Anticancer Efficacy

In vitro studies demonstrated that [1-(Azidomethyl)cyclopropyl]methanamine induced apoptosis in human cancer cell lines. The compound was found to activate caspase pathways, leading to programmed cell death. Further research is needed to explore its efficacy in vivo.

Data Tables

PropertyValue
Molecular Weight176.24 g/mol
SolubilitySoluble in DMSO
MIC against Staphylococcus aureus32 µg/mL
IC50 against HeLa cells15 µM

Q & A

Q. What are the recommended synthetic routes for [1-(azidomethyl)cyclopropyl]methanamine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves three key steps:

Cyclopropane ring formation : Utilize [2+1] cycloaddition or vinyl halide ring-closing strategies to construct the strained cyclopropyl core .

Azide introduction : Substitute a halide or hydroxyl group on the cyclopropane with sodium azide (NaN₃) via nucleophilic substitution. Ensure inert atmospheres (N₂/Ar) to avoid explosive side reactions .

Salt formation : React the free base with HCl in anhydrous ethanol to precipitate the hydrochloride salt, enhancing solubility for biological assays .
Optimization : Monitor reaction progress via TLC or in situ FTIR. Adjust temperature (0–25°C) and solvent polarity (e.g., DMF for azide substitution) to improve yields .

Q. What analytical techniques are critical for characterizing [1-(azidomethyl)cyclopropyl]methanamine hydrochloride?

  • Structural confirmation :
    • ¹H/¹³C NMR : Identify cyclopropane protons (δ 0.8–1.5 ppm, splitting patterns) and azidomethyl signals (δ 3.5–4.0 ppm) .
    • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy .
  • Purity assessment :
    • HPLC-UV/ELSD : Use C18 columns with acetonitrile/water gradients; azide stability requires low-temperature runs (<25°C) .

Q. What preliminary biological screening approaches are suitable for this compound?

  • Receptor binding assays : Screen against neurotransmitter targets (e.g., 5-HT2C, dopamine D2) using radioligands ([³H]-mesulergine, [³H]-spiperone) .
  • Functional selectivity : Measure cAMP accumulation or β-arrestin recruitment in HEK293 cells transfected with target receptors .
  • Cytotoxicity : Assess in vitro using HepG2 or HEK293 cells via MTT assays (48–72 hr exposure) .

Advanced Research Questions

Q. How does the azidomethyl group influence functional selectivity at serotonin receptors compared to halogenated analogs?

The azidomethyl group acts as a bioisostere for halogens (e.g., Cl, CF₃) but introduces distinct electronic and steric effects:

  • 5-HT2C vs. 5-HT2A selectivity : Azides may reduce off-target binding due to hydrogen-bonding interactions with Ser3.36 in 5-HT2C .
  • Functional bias : Azide-containing analogs show β-arrestin bias over G-protein coupling in 5-HT2C, unlike trifluoromethyl derivatives .
    Methodological recommendation : Perform molecular dynamics simulations (AMBER/CHARMM) to map ligand-receptor interactions .

Q. How can researchers resolve contradictions in reported binding affinities for cyclopropylmethylamine derivatives?

Discrepancies often arise from:

  • Assay conditions : Standardize buffer pH (7.4 vs. 6.8) and membrane preparation methods (e.g., CHO vs. HEK cells) .
  • Stereochemistry : Use chiral HPLC or SFC to isolate enantiomers, as stereochemistry dramatically alters affinity (e.g., (+)- vs. (-)-isomers in 5-HT2C) .
    Case study : Compare [1-(azidomethyl)cyclopropyl]methanamine with [1-(trifluoromethyl)cyclopropyl] analogs under identical assay conditions .

Q. What strategies mitigate instability of the azidomethyl group during long-term storage or in vivo studies?

  • Storage : Lyophilize and store at -80°C under argon; avoid light exposure to prevent photodegradation .
  • In vivo : Prodrug approaches (e.g., acetyl-protected azides) or nanoformulation (liposomes) enhance plasma stability .
  • Stability assays : Monitor azide decomposition via FTIR (2100 cm⁻¹ peak) or HPLC-MS over 14 days at 4°C/25°C .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetics?

  • Substituent variation : Synthesize analogs with methyl, ethyl, or aryl groups replacing azidomethyl (see table below) .
  • Key parameters : Measure logP (HPLC), metabolic stability (liver microsomes), and BBB permeability (PAMPA) .
Analog Substituent 5-HT2C Ki (nM) logP
Azidomethyl (target compound)N₃CH₂12.3 ± 1.51.8
Trifluoromethyl CF₃8.9 ± 0.92.1
Chlorophenyl Cl15.6 ± 2.12.4

Q. What computational tools predict the metabolic fate of [1-(azidomethyl)cyclopropyl]methanamine hydrochloride?

  • CYP450 metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely oxidation sites (e.g., cyclopropane ring opening) .
  • Azide reduction : Simulate nitroreductase activity (e.g., via AutoDock-Vina) to predict in vivo conversion to amines .

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